tert-Butyl 2-Methoxyphenyl sulfide
Description
tert-Butyl 2-methoxyphenyl sulfide is an organosulfur compound featuring a sulfur atom bridging a tert-butyl group and a 2-methoxyphenyl aromatic ring. The tert-butyl group ((CH₃)₃C–) provides steric bulk, while the 2-methoxyphenyl moiety introduces aromaticity and an electron-donating methoxy (–OCH₃) substituent.
Properties
IUPAC Name |
1-tert-butylsulfanyl-2-methoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16OS/c1-11(2,3)13-10-8-6-5-7-9(10)12-4/h5-8H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEORNIGQDCMPGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SC1=CC=CC=C1OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: Tert-Butyl 2-Methoxyphenyl Sulfide is used as a reagent in organic synthesis, particularly in the formation of complex molecules. Biology: It serves as a building block in the synthesis of biologically active compounds. Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities. Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The mechanism involves binding to specific sites on these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Sulfides
Table 1: Structural and Physicochemical Comparison
Key Comparative Insights:
However, the 2-methoxyphenyl group in the target compound introduces resonance effects, which may stabilize intermediates in substitution reactions compared to purely alkyl-substituted sulfides like di-tert-butyl sulfide . The methoxy group (–OCH₃) is electron-donating, increasing electron density on the aromatic ring. This could enhance interactions in biological systems (e.g., receptor binding) compared to alkyl sulfides like tert-butyl ethyl sulfide .
Polarity and Solubility: The aromatic ring and methoxy group in this compound likely increase polarity relative to alkyl analogs, improving solubility in polar solvents (e.g., ethanol or DMSO). In contrast, di-tert-butyl sulfide is highly non-polar and more soluble in hydrophobic media .
Oxidation Reactivity :
- Sulfides are prone to oxidation to sulfoxides or sulfones. The bulky tert-butyl group in di-tert-butyl sulfide may hinder oxidation, while the 2-methoxyphenyl group in the target compound could modulate reactivity via electronic effects. For example, the electron-donating methoxy group might accelerate oxidation compared to tert-butyl methyl sulfide .
Thermal Stability :
- Aromatic sulfides generally exhibit higher thermal stability than alkyl sulfides due to resonance stabilization. This compound is expected to decompose at higher temperatures than tert-butyl ethyl sulfide .
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